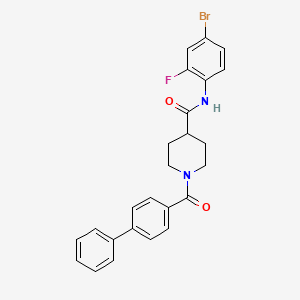

![molecular formula C25H36N2O8S2 B4063847 1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane](/img/structure/B4063847.png)

1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane

Overview

Description

1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane, commonly known as DIDS, is a sulfonamide compound that has been extensively studied for its biochemical and physiological effects. DIDS is a potent inhibitor of chloride channels and has been used in research to investigate the role of chloride channels in various biological processes.

Scientific Research Applications

Proton Exchange Membrane Applications

- Synthesis and Characterization of Sulfonated Polytriazole Copolymers: A new series of semifluorinated sulfonated polytriazole copolymers with high ion exchange capacity (IEC), good solubility, film-forming abilities, thermal and chemical stability, and excellent proton conductivity were developed. These are potential materials for proton exchange membranes in fuel cell applications (Saha, Mukherjee, Singh, & Banerjee, 2017).

Catalysis and Synthesis

- Tuning the Olefin Epoxidation by Manganese(III) Complexes: Manganese(III) complexes with bisphenolate ligands, including 1,4-bis(2-hydroxybenzyl)-1,4-diazepane, demonstrated efficient catalysis for olefin epoxidation, providing insights into the effect of Lewis basicity of ligands on reactivity (Sankaralingam & Palaniandavar, 2014).

Material Science

- Synthesis and Properties of Sulfonated Block Copolymers: Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups were synthesized, showing high proton conductivity, thermal and chemical stabilities, and mechanical properties suitable for fuel-cell applications (Bae, Miyatake, & Watanabe, 2009).

Chemistry and Environmental Applications

- Biodegradation of Bisphenol A Using Reverse Micelles System: A study on the biodegradation of Bisphenol A (BPA) using laccase hosted in reverse micelles revealed efficient degradation, indicating potential applications in environmental remediation and bioremediation of endocrine-disrupting chemicals (Chhaya & Gupte, 2013).

Polymer Science

- Fluorinated Sulfonated Poly(Arylene Ether)s for Proton Exchange Membranes: This study focuses on synthesizing fluorinated sulfonated semi-crystalline poly(arylene ether) copolymers with high mechanical, thermal, and oxidative stability, indicating their suitability as highly conducting and stable proton exchange membranes (Kim, Park, & Lee, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

1,4-bis[(2,5-diethoxyphenyl)sulfonyl]-1,4-diazepane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36N2O8S2/c1-5-32-20-10-12-22(34-7-3)24(18-20)36(28,29)26-14-9-15-27(17-16-26)37(30,31)25-19-21(33-6-2)11-13-23(25)35-8-4/h10-13,18-19H,5-9,14-17H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZONVYYZRYFOCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)OCC)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36N2O8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-bis[(tetrahydro-2-furanylcarbonyl)amino]benzoic acid](/img/structure/B4063764.png)

![4-{[3-(5-methyl-2-furyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B4063767.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]azepane](/img/structure/B4063788.png)

![2-(2-{[3-(5-methyl-3-isoxazolyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]methyl}phenoxy)ethanol](/img/structure/B4063791.png)

![2-[5-(1-azepanyl)-2-nitrophenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B4063795.png)

![ethyl 1-(4-chlorobenzoyl)-1-ethyl-2-oxo-1,9c-dihydrobenzo[f]cyclopropa[c]chromene-1a(2H)-carboxylate](/img/structure/B4063798.png)

![N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide](/img/structure/B4063800.png)

![1,3-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B4063806.png)

![5-(3-hydroxy-3-methylbut-1-yn-1-yl)-N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-2-furamide](/img/structure/B4063813.png)

![(5-{1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-2-furyl)methanol](/img/structure/B4063823.png)

![2,6-dimethyl-3-{[3-(1H-pyrazol-1-yl)azetidin-1-yl]carbonyl}quinoline](/img/structure/B4063829.png)

![2-{[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-mesitylpropanamide](/img/structure/B4063850.png)